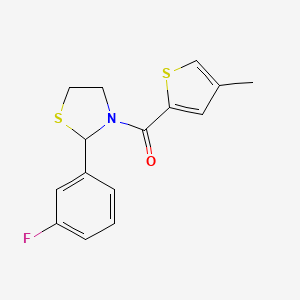
(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties.
科学的研究の応用
Synthesis and Characterization
Studies on related compounds emphasize their synthesis and structural characterization, often involving advanced techniques like UV, IR, NMR spectroscopy, and X-ray diffraction. For example, Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on similar thiazolyl and thiophene compounds, demonstrating methods for understanding their structure and potential interactions at a molecular level (Shahana & Yardily, 2020). Such research provides a foundation for developing new materials or drugs, indicating a similar approach could be applied to study (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone.
Antimicrobial and Antitumour Activity
Research on structurally related compounds has also explored their biological activities, including antimicrobial and antitumor effects. For instance, compounds synthesized by Raghav, Upadhyay, and Upadhyay (2013) showed pronounced antimicrobial activities (Raghav, Upadhyay, & Upadhyay, 2013). Furthermore, Tang and Fu (2018) synthesized a compound with distinct inhibition on cancer cell lines, suggesting potential for antitumor applications (Tang & Fu, 2018). These findings suggest that this compound could similarly be explored for its antimicrobial and anticancer properties.
Material Science Applications
Substituted thiophenes, like those studied by Nagaraju et al. (2018), are highlighted for their diverse applications in material science, ranging from thin-film transistors to solar cells (Nagaraju et al., 2018). This suggests that compounds with thiophene units, including this compound, might find applications in developing new materials for electronic devices or renewable energy technologies.
作用機序
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Biochemical Pathways
Thiazolidine derivatives are known to interact with multiple biochemical pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological responses, making them highly prized in medicinal chemistry .
Action Environment
The synthesis of thiazolidine derivatives often considers factors such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .
特性
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS2/c1-10-7-13(20-9-10)14(18)17-5-6-19-15(17)11-3-2-4-12(16)8-11/h2-4,7-9,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZYRHRPFTCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



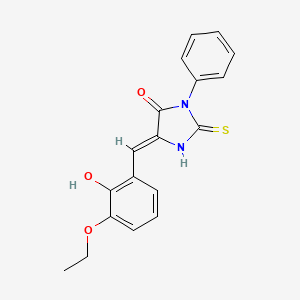
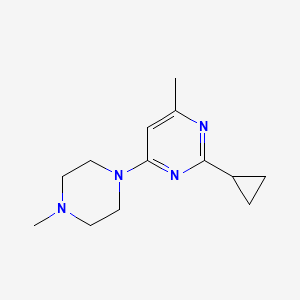
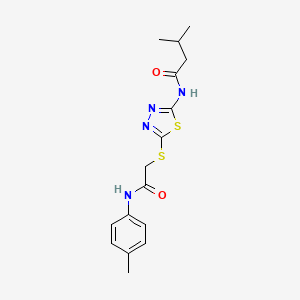
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)
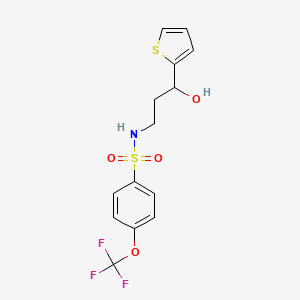
![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)

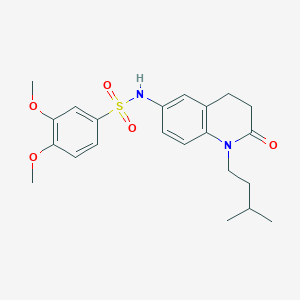
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)
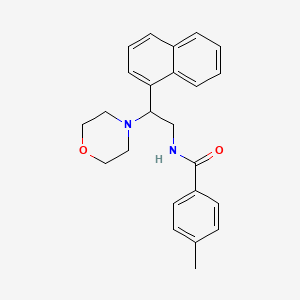
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)